17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid compound with significant pharmacological properties. This compound is classified as a corticosteroid, which is primarily used for its anti-inflammatory and immunosuppressive effects. It is particularly relevant in the treatment of various inflammatory conditions and diseases that require modulation of the immune response.
The compound is derived from the natural steroid framework, specifically modified to enhance its biological activity and reduce systemic side effects. It belongs to a class of compounds known as halogenated corticosteroids, which are characterized by the presence of halogen atoms (in this case, bromine and fluorine) that influence their pharmacokinetics and pharmacodynamics. The Chemical Abstracts Service (CAS) number for this compound is 61339-38-6, indicating its unique identity in chemical databases.
The synthesis of 17-bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate typically involves several steps:
The synthetic pathway often employs various reagents such as brominating agents (e.g., N-bromosuccinimide), fluorinating agents (e.g., Selectfluor), and acetylating agents (e.g., acetic anhydride). Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 17-bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate can be represented as follows:
The molecular weight of this compound is approximately 515.384 g/mol. Its structural features include:
The compound can undergo various chemical reactions typical of steroids:
These reactions are facilitated by specific catalysts or reagents tailored for steroid chemistry, ensuring selectivity towards desired functional groups without affecting other sensitive sites on the molecule.
The mechanism of action of 17-bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate primarily involves binding to glucocorticoid receptors in target tissues. Upon binding:
Data from clinical studies indicate that modifications such as bromination and fluorination enhance receptor affinity and therapeutic efficacy compared to non-halogenated corticosteroids.
The compound is typically a solid at room temperature with a melting point that varies based on purity but generally falls within the range expected for similar steroid compounds.
Key chemical properties include:
Relevant data from studies indicate that halogenation significantly affects both solubility profiles and metabolic stability.
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is primarily used in scientific research related to:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0